

Poziotinib discovery and development Hannmi Pharmaceutical

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Poziotinib

CAS No.: 1092364-38-9

Cat. No.: S001711

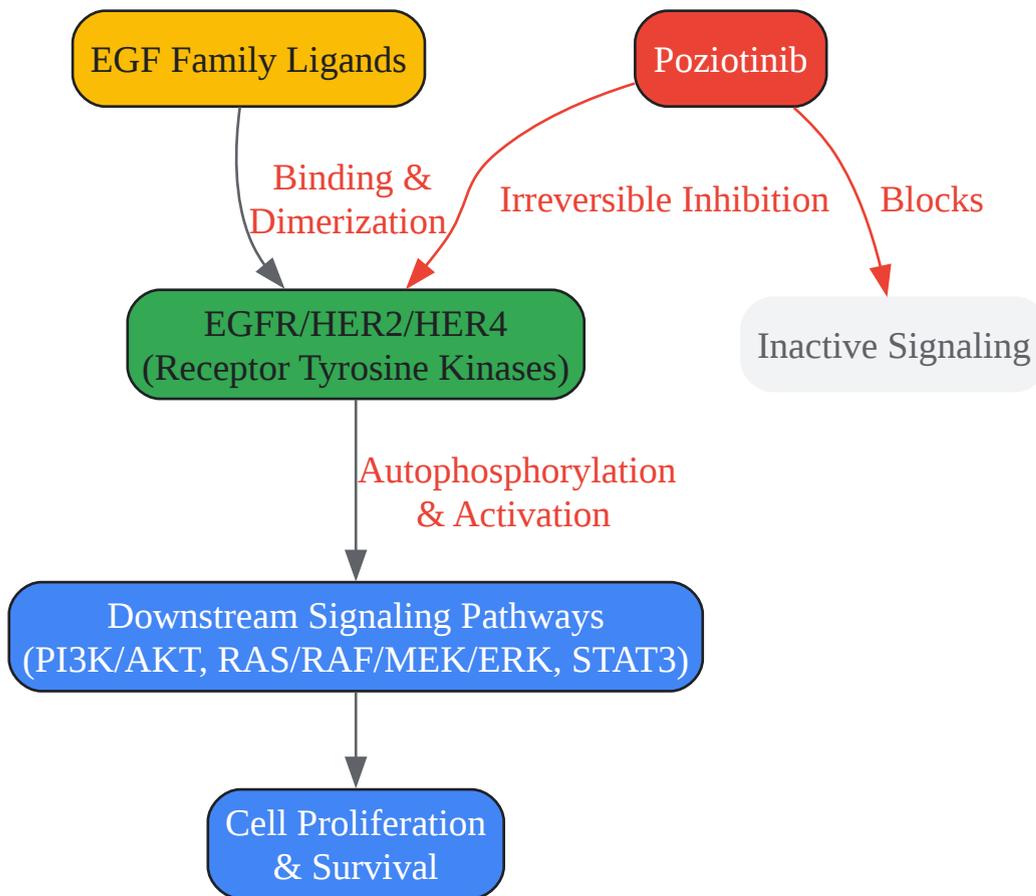
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Scientific Rationale and Preclinical Data

Poziotinib was developed as a potent, irreversible inhibitor targeting the HER family of tyrosine kinases, which are key drivers in several cancers.

- **Mechanism of Action:** As a pan-HER inhibitor, **poziotinib** covalently binds to the cysteine residues (Cys-797 in EGFR, Cys-805 in HER2) in the catalytic kinase domains of EGFR, HER2, and HER4. This irreversible binding leads to sustained inhibition of receptor autophosphorylation and blocks the activation of critical downstream signaling pathways like **STAT3, AKT, and ERK**, thereby inducing apoptosis and cell cycle arrest [1] [2] [3].
- **Preclinical Evidence:** In vitro and in vivo studies demonstrated **poziotinib**'s broad anti-tumor activity. It was effective in various xenograft models, including erlotinib-sensitive HCC827 NSCLC cells, erlotinib-resistant NCI-H1975 NSCLC cells (which carry the T790M resistance mutation), and HER2-overexpressing models like NCI-N87 gastric cancer cells [1] [2]. The drug also showed **synergistic effects** when combined with chemotherapy agents such as 5-fluorouracil [1].

The following diagram illustrates the core signaling pathway targeted by **poziotinib** and its mechanism of action.



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Pozotinib inhibits HER receptor dimerization and autophosphorylation, blocking downstream pro-cancer signaling pathways. [1] [3]

Clinical Development and Key Findings

The clinical development of **pozotinib** has focused heavily on NSCLC with specific genetic alterations, yielding important insights into the role of mutation subtypes in treatment response.

- **Clinical Trial Design:** The ZENITH20 trial (Cohort 1, NCT03318939) was a key phase II study designed to evaluate the efficacy of **pozotinib** in 115 NSCLC patients with **EGFR exon 20 insertion (ex20ins)** mutations [4].
- **Efficacy Analysis:** The trial's primary analysis showed an **Objective Response Rate (ORR)** of **14.8%** in the overall cohort, which did not meet the primary efficacy endpoint. However, a critical exploratory analysis revealed that efficacy was highly dependent on the precise location of the exon 20 insertion [4].

- **Structural Insights:** Research showed EGFR ex20ins mutations can be classified as "**near-loop**" (A767-P772) or "**far-loop**" (H773-R776) based on their location. **Poziotinib** demonstrated significantly greater activity against near-loop insertions [4].
- **Comparative Data:** The following table quantifies the differential efficacy of **poziotinib** in the ZENITH20 trial based on insertion location, compared to data for mobocertinib from the EXCLAIM trial.

Parameter	Poziotinib (ZENITH20 Trial)	Mobocertinib (EXCLAIM Trial)
Overall Objective Response Rate (ORR)	14.8% (95% CI: 8.9 to 22.6) [4]	28% (in platinum-pretreated population) [4]
Mean Tumor Size Reduction: Near-loop	-25.9% [4]	-38.5% [4]
Mean Tumor Size Reduction: Far-loop	-9.8% [4]	-34.1% [4]
P-Value (Tumor Reduction)	p = 0.0014 [4]	p = 0.59 [4]
Median PFS: Near-loop	11.1 months [4]	12.0 months [4]
Median PFS: Far-loop	3.5 months [4]	13.0 months [4]
P-Value (PFS)	p = 0.016 [4]	p = 0.99 [4]

The data shows **poziotinib**'s benefit is concentrated in patients with **near-loop insertions**, whereas mobocertinib's activity was similar across both groups [4]. Molecular dynamics simulations suggest that near-loop insertions create a more flexible kinase domain with lower energy barriers for conformational change, making it more susceptible to **poziotinib** [4].

Experimental Protocols for Key Assays

For researchers, the core methodologies used to establish **poziotinib**'s efficacy are outlined below.

- **In Vitro Kinase Inhibition and Cell Viability (IC₅₀) Assays [4]:**

- **Cell Line Generation:** Generate Ba/F3 cell lines engineered to express various near-loop and far-loop EGFR exon 20 insertion mutations.
 - **Drug Treatment:** Treat the cell lines with a serial dilution of **poziotinib** and other comparator TKIs (e.g., afatinib, mobocertinib).
 - **Viability Measurement:** Incubate for a defined period (e.g., 72 hours) and measure cell viability using a standard assay like MTT or CellTiter-Glo.
 - **Data Analysis:** Calculate the half-maximal inhibitory concentration (IC₅₀) for each drug and mutation pair. Plot IC₅₀ values to correlate drug sensitivity with insertion location.
- **In Vivo Efficacy Studies in Xenograft Models [1]:**
 - **Model Establishment:** Implant human cancer cells (e.g., N87 gastric cancer cells, HCC827 NSCLC cells) into immunodeficient mice to form tumor xenografts.
 - **Dosing Protocol:** Once tumors are palpable, randomize mice into treatment groups. Administer **poziotinib** orally at a predetermined dose (e.g., 0.5 mg/kg, daily).
 - **Tumor Monitoring:** Measure tumor volumes regularly with calipers. Compare the average tumor volume in the treatment group to that of a vehicle-control group over time.
 - **Combination Studies:** To test synergy, co-administer **poziotinib** with chemotherapy agents like 5-fluorouracil using their respective MTD (Maximum Tolerated Dose) schedules.
 - **Molecular Dynamics (MD) Simulations [4]:**
 - **System Preparation:** Construct molecular models of the EGFR kinase domain for wild-type, near-loop (e.g., A767dupASV), and far-loop (e.g., H773insNPH) mutants.
 - **Simulation Run:** Perform long-time scale MD simulations (e.g., using bias-exchange metadynamics - BE-MetaD) in an explicit solvent environment to sample conformational states.
 - **Free Energy Analysis:** Calculate the conformational free energy landscapes to identify stable states (active/inactive) and the energy barriers between them for each protein variant.
 - **Correlation with Efficacy:** Analyze the simulation data to relate observed structural flexibilities and energy profiles with the differential drug sensitivities seen in vitro and in clinical data.

Current Strategy and Future Directions

Hanmi Pharmaceutical has refined its oncology strategy based on the **poziotinib** development experience.

- **Next-Generation Candidate:** Hanmi has identified **HM100714** from its pipeline as a candidate to re-enter the HER2-mutant lung cancer space, with a development strategy targeting lung, breast, gastric, and pancreatic cancers [5].
- **Broader Oncology Focus:** Hanmi's current strategy emphasizes generating synergistic clinical data in combination with established immunotherapies like pembrolizumab (Keytruda) and developing a

diversified pipeline that includes Bispecific Antibodies (e.g., BH3120), IL-2 inhibitors (e.g., HM16390), and next-generation modalities like Antibody-Drug Conjugates (ADCs) and mRNA-based treatments [5].

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To cite this document: Smolecule. [Poziotinib discovery and development Hanmi Pharmaceutical].

Smolecule, [2026]. [Online PDF]. Available at:

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